4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound belonging to the class of 1,2,4-benzothiadiazine 1,1-dioxide derivatives. These compounds have been extensively studied due to their diverse pharmacological activities, including diuretic, antihypertensive, and anticancer properties .
Scientific Research Applications
4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing other complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: This compound has shown potential as an anticancer agent and is being investigated for its diuretic and antihypertensive properties.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
While the specific mechanism of action for “4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is not mentioned in the retrieved papers, 1,2,4-Benzothiadiazine 1,1-dioxides are known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers .
Future Directions
The future directions for the research on “4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” could involve further exploration of its biological activities and potential applications in various fields. For instance, the antimicrobial activity of 1,3,4-thiadiazole derivatives has been tested against E. coli, B. mycoides, and C. albicans , suggesting potential applications in the field of medicine.
Preparation Methods
The synthesis of 4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-chlorobenzenesulfonamide with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents like pyridine and catalysts such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Comparison with Similar Compounds
Similar compounds to 4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide include:
Chlorothiazide: A well-known diuretic and antihypertensive agent.
Hydrochlorothiazide: Another diuretic with similar pharmacological properties.
Olaparib: An anticancer agent with a structurally related phthalazinone scaffold.
Zopolrestat: An antidiabetic agent.
Azelastine: An antihistamine used for treating allergies. The uniqueness of this compound lies in its specific structural features and the diverse range of pharmacological activities it exhibits.
Properties
IUPAC Name |
4-butyl-3-[(2-chlorophenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S2/c1-2-3-12-21-16-10-6-7-11-17(16)25(22,23)20-18(21)24-13-14-8-4-5-9-15(14)19/h4-11H,2-3,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYYPSLRVMSXOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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